4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound known for its unique structure and properties It features a benzimidazole core substituted with a difluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The steps involve:
- Reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate.
- Reacting sodium acetamidophenate with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
- Catalyzing the reduction of 4-(difluoromethoxy)nitrobenzene to 4-(difluoromethoxy)aniline using ferric oxide and activated carbon, with water and hydrazine as reducing agents .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and ferric oxide are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds depending on the reagents used
Scientific Research Applications
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethylquinazolinone: Similar in structure but with a quinazolinone core.
4-Fluoromethylquinazolinone: Another related compound with a fluoromethyl group.
2-Mercapto-5-difluoromethoxy-1H-benzimidazole: Shares the benzimidazole core with a mercapto group
Uniqueness
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H6F2N2O2 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H6F2N2O2/c9-7(10)14-5-3-1-2-4-6(5)12-8(13)11-4/h1-3,7H,(H2,11,12,13) |
InChI Key |
FUTRNONENURWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.